

Application Notes and Protocols for Bioconjugation using t-Boc- aminocaproicnitrilotriacetic acid

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Compound of Interest

Compound Name: *t*-Boc-aminocaproicnitrilotriacetic
Acid

Cat. No.: B014593

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **t-Boc-aminocaproicnitrilotriacetic acid** for the stable and oriented immobilization of histidine-tagged (His-tagged) proteins. This reagent is particularly valuable for applications in drug discovery, diagnostics, and proteomics where precise control over protein orientation is critical.

The core of this technique lies in the nitrilotriacetic acid (NTA) group, which acts as a chelator for metal ions, typically nickel (Ni^{2+}). This Ni-NTA complex then forms a high-affinity, yet reversible, bond with the polyhistidine tag engineered onto recombinant proteins. The integrated t-Boc (tert-butoxycarbonyl) protecting group on the aminocaproic acid spacer offers a strategic advantage, allowing for a multi-step bioconjugation approach. The aminocaproic acid itself serves as a flexible spacer, minimizing steric hindrance and promoting the accessibility of the captured protein.

The general workflow involves the initial covalent attachment of the **t-Boc-aminocaproicnitrilotriacetic acid** to a surface or another biomolecule, followed by metal ion chelation and subsequent capture of the His-tagged protein. The t-Boc group can be deprotected to reveal a primary amine, enabling further conjugation steps if desired.

Data Presentation

Quantitative data for the binding of His-tagged proteins to Ni-NTA functionalized surfaces is crucial for designing and optimizing experiments. The following table summarizes key binding parameters.

Parameter	Value	Biomolecule	Technique	Reference
Equilibrium			Surface Plasmon	
Dissociation Constant (K D)	$14 \pm 1 \text{ nM}$	Hexahistidine tag	Resonance (SPR)	[1] [2]
Binding Affinity of Mutant TTP to Ni-NTA	Increased compared to Wild-Type TTP	Tristetraprolin (TTP)	Ni-NTA bead pull-down	[3]
Optimal Imidazole Concentration for Elution	100-200 mM	His-TTP	Ni-NTA bead pull-down	[3]

Experimental Protocols

Protocol 1: Covalent Immobilization of t-Boc-aminocaproicnitrilotriacetic acid onto an Amine-Functionalized Surface

This protocol describes the covalent attachment of **t-Boc-aminocaproicnitrilotriacetic acid** to a surface functionalized with primary amines (e.g., an amine-coated microplate or sensor chip) using EDC/Sulfo-NHS chemistry.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **t-Boc-aminocaproicnitrilotriacetic acid**
- Amine-functionalized surface (e.g., microplate, biosensor chip)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Solution: 1 M Ethanolamine, pH 8.5
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mg/mL solution of **t-Boc-aminocaproicnitrilotriacetic acid** in anhydrous DMF or DMSO.
 - Immediately before use, prepare 100 mM EDC and 100 mM Sulfo-NHS solutions in Activation Buffer.
- Activation of **t-Boc-aminocaproicnitrilotriacetic acid**:
 - In a microcentrifuge tube, mix 100 µL of the **t-Boc-aminocaproicnitrilotriacetic acid** solution with 100 µL of 100 mM EDC and 100 µL of 100 mM Sulfo-NHS.
 - Incubate at room temperature for 15-30 minutes to generate the Sulfo-NHS ester.
- Coupling to the Amine-Functionalized Surface:
 - Wash the amine-functionalized surface three times with Coupling Buffer.
 - Add the activated **t-Boc-aminocaproicnitrilotriacetic acid** solution to the surface.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Washing:
 - Remove the coupling solution and add the Quenching Solution to block any unreacted sites.

- Incubate for 30 minutes at room temperature.
- Wash the surface three times with Wash Buffer and then three times with PBS. The surface is now functionalized with NTA.

Protocol 2: Chelation of Nickel Ions and Immobilization of His-tagged Protein

This protocol details the charging of the NTA-functionalized surface with Ni^{2+} ions and the subsequent capture of a His-tagged protein.

Materials:

- NTA-functionalized surface (from Protocol 1)
- Nickel (II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) or Nickel (II) chloride (NiCl_2)
- His-tagged protein of interest
- Binding/Wash Buffer: 50 mM Tris, 150 mM NaCl, 10 mM imidazole, pH 8.0
- Elution Buffer: 50 mM Tris, 150 mM NaCl, 250 mM imidazole, pH 8.0

Procedure:

- Nickel Chelation:
 - Prepare a 100 mM solution of NiSO_4 in deionized water.
 - Incubate the NTA-functionalized surface with the NiSO_4 solution for 30 minutes at room temperature.
 - Wash the surface three times with deionized water and then three times with Binding/Wash Buffer.
- His-tagged Protein Immobilization:

- Dilute the His-tagged protein in Binding/Wash Buffer to the desired concentration (e.g., 10-50 µg/mL).
- Incubate the protein solution with the Ni-NTA functionalized surface for 1 hour at room temperature with gentle agitation.
- Wash the surface three times with Binding/Wash Buffer to remove any unbound protein.
- (Optional) Elution of His-tagged Protein:
 - To release the captured protein, incubate the surface with Elution Buffer for 10-15 minutes.
 - Collect the eluate containing the purified protein.

Protocol 3: t-Boc Deprotection for Further Bioconjugation

This protocol describes the removal of the t-Boc protecting group to expose a primary amine for subsequent conjugation reactions.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

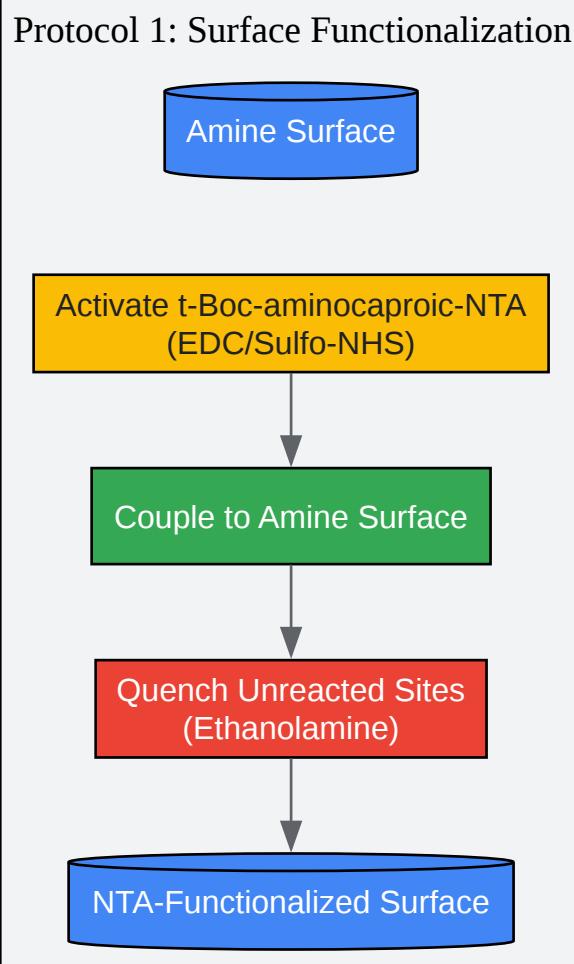
- Bioconjugate with a t-Boc protected amine
- Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Anhydrous dichloromethane (DCM) (optional, for dissolving the conjugate)
- Neutralization Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Procedure:

- Preparation:
 - If the bioconjugate is in solution, it should be lyophilized or dried.
 - Dissolve the dried conjugate in a minimal amount of anhydrous DCM if necessary.

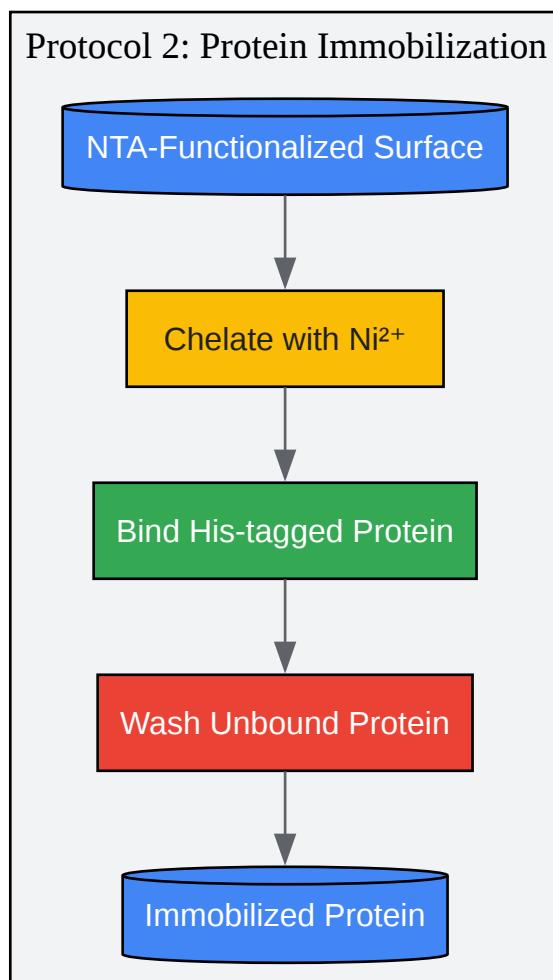
- Deprotection Reaction:
 - Add the Deprotection Solution to the conjugate.
 - Incubate on ice for 30-60 minutes.
- Removal of TFA:
 - Evaporate the TFA under a stream of nitrogen or by lyophilization.
- Neutralization and Purification:
 - Resuspend the deprotected conjugate in Neutralization Buffer.
 - The exposed amine is now ready for subsequent conjugation reactions (e.g., with an NHS-ester activated molecule).
 - Purify the final conjugate using appropriate chromatography methods (e.g., size-exclusion chromatography).

Visualizations



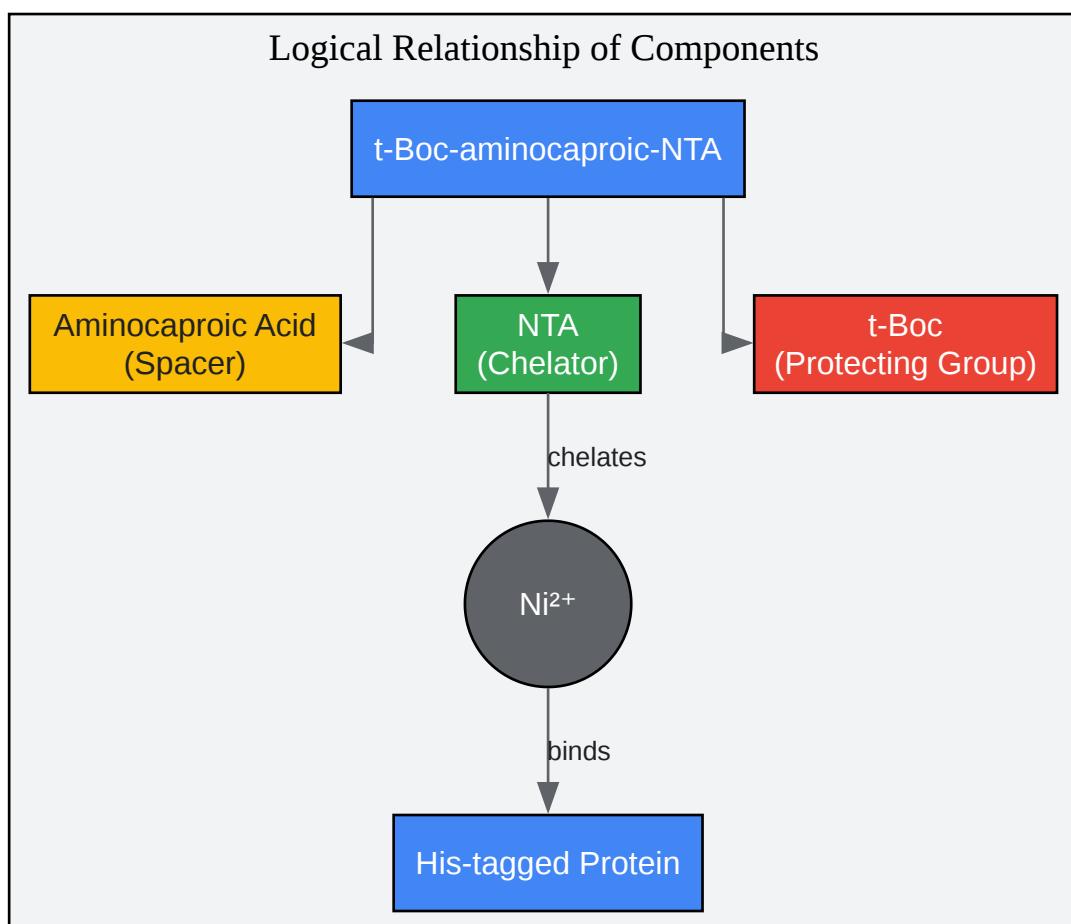
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Caption: Workflow for functionalizing a surface with NTA.



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Caption: Workflow for His-tagged protein immobilization.



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Caption: Key components and their interactions.

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